molecular formula C9H17NO2 B13250745 ethyl (2S)-2-amino-2-cyclopentyl-acetate

ethyl (2S)-2-amino-2-cyclopentyl-acetate

Cat. No.: B13250745
M. Wt: 171.24 g/mol
InChI Key: QIHMFSRVNXGXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-2-amino-2-cyclopentyl-acetate (CAS 820964-61-2) is a stereochemically defined chiral building block of high value in organic synthesis and pharmaceutical research . This compound features a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol . Its structure incorporates a cyclopentyl group and a protected amino acid ester function in the (S)-configuration, making it a versatile precursor for constructing more complex, enantiomerically pure molecules . The primary research application of this compound lies in its use as a key intermediate for the development of active pharmaceutical ingredients (APIs) and bioactive peptides. The cyclopentyl moiety introduces steric bulk and conformational rigidity, which can significantly influence the three-dimensional shape, binding affinity, and metabolic stability of the resulting candidate drugs . Furthermore, the ethyl ester group serves as a common protecting group that can be readily manipulated under standard conditions for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amide coupling . This product is supplied with a minimum purity of 98% (NLT 98%) and is accompanied by analytical documentation, including NMR and HPLC data, to ensure quality and consistency for your research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-2-cyclopentylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHMFSRVNXGXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Alpha Amino Acid Derivatives in Chiral Synthesis

Alpha-amino acid derivatives are fundamental components in the field of chiral synthesis, primarily because they are readily available, optically pure, and versatile building blocks. mdpi.comineosopen.org As natural α-amino acids are among the most important chiral molecules in the biological world, they constitute a significant portion of the "chiral pool"—a collection of inexpensive, enantiomerically pure compounds sourced from nature. ineosopen.orgresearchgate.net This accessibility allows chemists to bypass the often complex and costly processes of creating chiral centers from scratch. mdpi.com

The utility of these derivatives stems from their bifunctional nature, possessing both an amino group and a carboxylic acid group. These functional groups can be selectively modified, allowing for a wide range of chemical transformations. researchgate.net They are instrumental in the synthesis of pharmaceuticals, natural products, and other biologically active compounds. mdpi.com By using optically pure α-amino acids as starting materials, it is possible to prepare complex target molecules with a high degree of stereochemical control, which is critical for their biological function and efficacy. mdpi.comineosopen.org

Rationale for Research on Ethyl 2s 2 Amino 2 Cyclopentyl Acetate

Research into ethyl (2S)-2-amino-2-cyclopentyl-acetate is driven by the increasing demand for non-natural or "unnatural" α-amino acids in drug discovery and peptide science. While proteinogenic amino acids provide a foundational toolkit, synthetic derivatives with unique side chains offer access to novel chemical space and properties.

The key structural feature of this compound is the cyclopentyl group attached to the α-carbon. This cyclic aliphatic moiety provides several advantages:

Conformational Rigidity: The five-membered ring restricts the rotational freedom of the amino acid backbone. When incorporated into peptides, this can lead to more stable and predictable secondary structures, which is crucial for designing molecules that can effectively bind to biological targets like enzymes or receptors.

Increased Lipophilicity: The nonpolar cyclopentyl group increases the molecule's oil-solubility, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile in potential drug candidates.

Novelty: As a non-proteinogenic amino acid, it can be used to create peptides and other molecules that are resistant to degradation by natural proteases, potentially leading to longer-lasting therapeutic effects.

The ethyl ester functional group makes the compound a versatile intermediate, suitable for peptide coupling reactions and other synthetic modifications. researchgate.net The combination of these features makes this compound a valuable synthon for creating structurally unique and potentially bioactive molecules that are not accessible through traditional biological pathways.

Historical Context of Chiral Cyclopentyl Substituted Amino Acid Esters

Established Multi-Step Synthetic Routes

Multi-step synthetic routes provide a foundational approach to accessing this compound. These pathways often involve the sequential construction of the carbon skeleton followed by the introduction and manipulation of functional groups.

Alkylation of Glycine (B1666218) Derivatives for Cyclopentyl Moiety Introduction

One common strategy for synthesizing α-amino acids involves the alkylation of glycine derivatives. researchgate.net In this approach, a glycine enolate equivalent is treated with an appropriate electrophile to form the carbon-carbon bond at the α-position. For the synthesis of this compound, this involves using a cyclopentyl halide, such as cyclopentyl bromide, as the electrophile.

The glycine derivative is typically protected at the nitrogen atom, often as a Schiff base (imine) with benzophenone, to facilitate the formation of a stable enolate and prevent N-alkylation. The ester group, such as an ethyl ester, serves to activate the α-proton for deprotonation by a strong base like lithium diisopropylamide (LDA). The resulting enolate then undergoes nucleophilic substitution with the cyclopentyl halide. Subsequent hydrolysis of the imine protecting group under acidic conditions yields the desired α-amino acid ester. Radical-mediated α-C-H alkylation of glycine derivatives has also been explored as a method to introduce alkyl groups. researchgate.net

Step Description Typical Reagents
1. Protection Formation of a Schiff base from ethyl glycinate.Benzophenone, catalyst (e.g., acid)
2. Deprotonation Generation of the glycine enolate.Lithium diisopropylamide (LDA), THF
3. Alkylation Nucleophilic attack on the cyclopentyl electrophile.Cyclopentyl bromide
4. Deprotection Hydrolysis of the imine to reveal the amino group.Aqueous acid (e.g., HCl)

Condensation Reactions Involving Activated Methylene (B1212753) Compounds (e.g., Ethyl Cyanoacetate) and Cyclopentanone (B42830)

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be employed to construct the cyclopentylidene scaffold. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. youtube.com

In this context, cyclopentanone reacts with ethyl cyanoacetate, typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt like ammonium acetate (B1210297). researchgate.net The reaction proceeds through an initial aldol-type addition followed by dehydration to yield ethyl 2-cyano-2-cyclopentylideneacetate. This α,β-unsaturated product is a key intermediate that can be further elaborated to introduce the amino group.

The mechanism of the Knoevenagel condensation begins with the deprotonation of the active methylene compound by a base. The electron-withdrawing nature of the nitrile and ester groups in ethyl cyanoacetate increases the acidity of the α-protons, allowing a weak base to abstract a proton and form a resonance-stabilized enolate ion (or carbanion). youtube.comacs.org This enolate is the key nucleophilic species in the reaction. The formation of this intermediate is a crucial step that initiates the carbon-carbon bond formation. acs.org

Once formed, the enolate ion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of cyclopentanone. youtube.com This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate. youtube.com This intermediate is then protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy compound. youtube.com Under the reaction conditions, this aldol-type adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to generate the thermodynamically stable α,β-unsaturated product, ethyl 2-cyano-2-cyclopentylideneacetate.

Reductive Amination Strategies for Amino Group Installation

Reductive amination is a widely used and powerful method for the synthesis of amines from carbonyl compounds. youtube.comchemrxiv.org This transformation can be applied to a ketone precursor to install the C2-amino group of the target molecule. A plausible route involves the conversion of the Knoevenagel product, ethyl 2-cyano-2-cyclopentylideneacetate, into ethyl 2-cyclopentyl-2-oxoacetate. This can be achieved through steps such as reduction of the double bond and hydrolysis/decarboxylation of the cyano group followed by re-esterification and oxidation.

The resulting α-keto ester, ethyl 2-cyclopentyl-2-oxoacetate, can then undergo reductive amination. In this process, the ketone reacts with an ammonia (B1221849) source (like ammonia or ammonium chloride) to form an intermediate imine or enamine. This imine is then reduced in situ to the corresponding amine. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the protonated imine over the ketone starting material. youtube.com This sequence directly establishes the required amino functionality at the α-position.

Precursor Transformation Key Reagents Intermediate Final Product
Ethyl 2-cyclopentyl-2-oxoacetateReaction with ammonia sourceNH3, NH4ClIminium ionEthyl 2-amino-2-cyclopentyl-acetate
Iminium ionIn situ reductionNaBH3CN, NaBH(OAc)3-Ethyl 2-amino-2-cyclopentyl-acetate

Asymmetric Synthesis Approaches

Controlling the stereochemistry at the C2 position is crucial for producing the enantiomerically pure (2S)-isomer. Asymmetric synthesis approaches aim to introduce this chirality in a controlled manner, avoiding the need for resolving a racemic mixture.

Several strategies can be envisioned for the asymmetric synthesis of this compound. One prominent method is asymmetric phase-transfer catalysis. researchgate.net In this approach, the alkylation of a prochiral glycine imine ester, such as N-(diphenylmethylene)glycine ethyl ester, with cyclopentyl bromide can be performed in the presence of a chiral phase-transfer catalyst. Cinchona alkaloid-derived quaternary ammonium salts are commonly used catalysts that can induce enantioselectivity by forming a chiral ion pair with the glycine enolate, thereby directing the approach of the electrophile to one face of the enolate. researchgate.net

Enzymatic methods also offer a powerful tool for asymmetric synthesis. nih.gov Enzymes like transaminases can be used for the asymmetric amination of a prochiral ketone precursor, such as ethyl 2-cyclopentyl-2-oxoacetate. These biocatalysts can exhibit high enantioselectivity, providing direct access to the desired (S)-amino ester. researchgate.net

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the glycine derivative to direct the stereochemical outcome of the alkylation reaction. After the cyclopentyl group is introduced, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this method requires additional steps for attaching and removing the auxiliary.

Asymmetric Strategy Description Example Catalyst/Reagent Key Advantage
Phase-Transfer Catalysis Asymmetric alkylation of a glycine Schiff base enolate.Chiral Cinchona alkaloid-derived quaternary ammonium salts.Catalytic amount of chiral source needed.
Enzymatic Resolution/Amination Kinetic resolution of a racemic amine or asymmetric amination of a prochiral ketone.Lipases, Transaminases.High enantioselectivity under mild conditions.
Chiral Auxiliaries Covalent attachment of a chiral group to direct alkylation.Evans oxazolidinones, Oppolzer's sultams.High diastereoselectivity, predictable stereochemistry.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a foundational strategy in asymmetric synthesis. wikipedia.org This method involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org For the synthesis of α,α-disubstituted amino acids like this compound, this approach offers a reliable, albeit often lengthy, route to enantiomerically pure products.

Oxazolidinones, popularized by David A. Evans, are among the most powerful and widely used chiral auxiliaries. wikipedia.orgsantiago-lab.com They are typically derived from readily available amino alcohols. wikipedia.orgnih.gov In the context of α-amino acid synthesis, an N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile. researchgate.net The steric bulk of the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. wikipedia.orgresearchgate.net

For the synthesis of an α-cyclopentyl glycine derivative, a glycine-derived N-acyl Evans auxiliary would be subjected to enolization using a strong base like lithium diisopropylamide (LDA). The resulting chiral enolate would then be alkylated. However, creating a quaternary center directly by alkylating a glycine enolate twice can be challenging. A more common strategy involves the alkylation of a chiral Schiff base derived from a glycine ester or the asymmetric alkylation of a chiral oxazol-1-one. One powerful strategy for creating α-quaternary cyclic amino esters involves the α-alkylation of chiral oxazol-1-ones using an auxiliary-based approach. dicp.ac.cn

General Reaction Scheme using Evans Auxiliary:

Acylation: The chiral oxazolidinone is acylated with a suitable acyl chloride.

Enolization: The N-acyl oxazolidinone is treated with a strong base (e.g., LDA) to generate a stereodefined (Z)-enolate.

Alkylation: The enolate is reacted with an electrophile (e.g., an alkyl halide). The chiral auxiliary directs the alkylation to one face of the enolate.

Auxiliary Cleavage: The chiral auxiliary is removed, typically via hydrolysis or reduction, to yield the desired chiral carboxylic acid, ester, or alcohol. santiago-lab.com

While direct synthesis of this compound using this method is not prominently detailed in the literature, the principles are well-established for creating α-quaternary centers. researchgate.net

Pinane (B1207555) derivatives, sourced from the abundant natural product α-pinene, offer another class of effective chiral auxiliaries. nih.gov The rigid bicyclic structure of the pinane skeleton provides a well-defined chiral environment that can induce high levels of stereoselectivity. These auxiliaries have been successfully applied in the synthesis of various chiral compounds, including amino acids and their derivatives. nih.gov

For instance, 2-hydroxypinan-3-one can be condensed with glycine esters to form a chiral Schiff base. Asymmetric alkylation of this intermediate, followed by hydrolytic cleavage, can yield D- or L-α-amino acid derivatives. The pinane-based auxiliary effectively controls the trajectory of the incoming electrophile, leading to high diastereoselectivity. While specific applications to this compound are not extensively documented, the synthesis of other complex amino diols and related structures from α-pinene demonstrates the utility of this approach. nih.gov The industrial availability of pinanols makes them attractive starting points for synthetic research. nih.gov

Enantioselective Catalysis

Enantioselective catalysis represents a more modern and atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This strategy avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent protection/deprotection steps.

In the last two decades, chiral Brønsted acids, particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have emerged as powerful organocatalysts for a wide range of asymmetric transformations. researchgate.netrsc.org These phosphoric acid catalysts can activate electrophiles, such as imines, through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack. acs.org

The synthesis of chiral amines and amino acids is a key application of this methodology. acs.org A common approach is the asymmetric Mannich reaction, where a chiral phosphoric acid catalyzes the reaction of an imine with a nucleophile like a silyl (B83357) ketene (B1206846) acetal. Another relevant transformation is the Friedel-Crafts alkylation of indoles or furans with α-imino esters. acs.org

Hypothetical Organocatalytic Route:

Reaction: Asymmetric reductive amination of ethyl 2-cyclopentyl-2-oxoacetate or an asymmetric addition to ethyl 2-cyclopentylidene-2-aminoacetate.

Catalyst: A chiral BINOL-derived phosphoric acid, such as TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl)hydrogenphosphate).

Mechanism: The catalyst would protonate the substrate, forming a chiral ion pair. The nucleophile (e.g., a hydride source or a carbon nucleophile) would then add stereoselectively, guided by the chiral counter-anion.

The table below summarizes representative results for BINOL-phosphoric acid catalyzed reactions leading to chiral amines, illustrating the potential of this method for synthesizing the target compound.

Catalyst TypeReaction TypeSubstrateEnantiomeric Excess (ee)Reference
BINOL-Phosphoric Acid Mannich ReactionAldimine + Silyl Ketene Acetalup to 96%
H8-BINOL-Phosphoric Acid Mannich ReactionAldimine + Enecarbamate>90%
BINOL-Phosphoric Acid Friedel-CraftsImines + Indolesup to 98% acs.org
F10BINOL-Phosphoric Acid Carbonyl-ene ReactionOlefin + Ethyl Glyoxylate>90% researchgate.net

Transition metal catalysis offers a powerful and versatile toolkit for asymmetric C-C and C-N bond formation. acs.org Catalysts based on metals like rhodium, palladium, iridium, and cobalt, paired with chiral ligands, can achieve exceptional levels of enantioselectivity. dicp.ac.cnacs.orgnih.gov

A highly relevant example is the catalytic asymmetric [3+2] cycloaddition of enecarbamates with metalloenolcarbenes, generated from enoldiazoacetates in the presence of a chiral dirhodium catalyst. This method has been successfully applied to the synthesis of chiral cyclopentyl β-amino esters with high yields (up to 98% ee) and excellent diastereocontrol. nih.gov Although this yields a β-amino ester, the principle of using transition metal catalysis to construct a substituted cyclopentane (B165970) ring with a stereocontrolled amino group is directly applicable.

More directly, a cobalt-catalyzed asymmetric aza-Barbier reaction has been developed for the synthesis of α-tertiary amino esters. dicp.ac.cn This method involves the three-component reaction of an α-ketoester, an amine, and an alkyl halide. The use of a chiral ligand with the cobalt catalyst allows for high enantioselectivity. Notably, this reaction has been successfully demonstrated with a cyclopentyl group, achieving 70% yield and 99% enantiomeric excess (ee) for the corresponding product. dicp.ac.cn

Key Features of Transition Metal-Catalyzed Methods:

High Enantioselectivity: Chiral ligands effectively control the stereochemical outcome.

Broad Substrate Scope: Many different functional groups are tolerated. dicp.ac.cnacs.org

Atom Economy: Catalytic amounts of the chiral source are required.

Metal/Ligand SystemReaction TypeSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Dirhodium/Chiral Ligand [3+2] CycloadditionEnecarbamate + EnoldiazoacetateCyclopentyl β-Amino Esterup to 98% nih.gov
Cobalt/Chiral Ligand (L30) Aza-Barbier Reactionα-Ketoester + Amine + Cyclopentyl Bromideα-Cyclopentyl Amino Ester99% dicp.ac.cn
Molybdenum/Chiral Ligand Asymmetric Aminationα-Hydroxy Ester + Amineα-Amino EsterHigh nih.gov

Chiral Pool Strategy Utilizing Pre-existing Stereocenters

The chiral pool strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. researchgate.net This approach leverages the existing stereocenters of the starting material, which are then elaborated through a series of chemical transformations to arrive at the target molecule.

For the synthesis of this compound, a potential chiral pool starting material could be a naturally occurring amino acid with a suitable side chain that can be converted into a cyclopentyl group. For example, L-glutamic acid is a common starting material for the synthesis of various cyclic structures. researchgate.net A synthetic route could involve the cyclization of a derivative of L-glutamic acid to form a pyroglutamate, followed by ring-expansion or functional group manipulation to construct the cyclopentyl ring while retaining the original stereocenter. This strategy is often referred to as a "self-reproduction of chirality," as no external chiral agent is needed to set the key stereocenter. researchgate.net

While a specific, documented synthesis of this compound from the chiral pool is not readily found, the general principle remains a viable and powerful strategy for accessing enantiopure α-amino acids.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a critical focus in modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. For the synthesis of this specific amino acid ester, key green strategies include the careful selection of environmentally benign solvents, optimizing for atom economy, and employing advanced manufacturing technologies like continuous flow processing.

Selection of Environmentally Benign Solvents

Derived from renewable resources like corn cobs and bagasse, 2-MeTHF is considered a superior alternative to THF. nih.gov It has higher boiling point (80.2 °C) and is more hydrophobic, which facilitates easier product extraction and solvent recovery. wikipedia.orgnih.gov Its limited miscibility with water is a key advantage over the fully miscible THF. nih.gov In the context of synthesizing amino acid derivatives, such as in peptide synthesis, 2-MeTHF has been successfully used as a solvent for coupling steps, demonstrating its utility in forming amide bonds, a reaction class relevant to amino ester chemistry. acs.orgresearchgate.net Studies have shown that 2-MeTHF can be a suitable medium for various organometallic and organocatalysis reactions. acs.org

Ethyl acetate is a widely recognized green solvent due to its low toxicity, biodegradability, and derivation from bio-based ethanol (B145695). rsc.orgnih.gov It is a volatile, relatively non-toxic, and non-hygroscopic solvent used in a wide range of industrial applications, including as a solvent for paints, coatings, and drug intermediates. google.comscience.gov In synthetic chemistry, it has been explored as a green alternative to hazardous solvents like N,N-Dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.org Its suitability for peptide coupling reactions and its ability to replace more hazardous solvents make it a strong candidate for various steps in the synthesis of this compound. researchgate.netcore.ac.uk

CPME is a hydrophobic ether solvent with a high boiling point (106 °C) and a low tendency to form explosive peroxides, enhancing process safety. wikipedia.orgresearchgate.net It exhibits high stability under both acidic and basic conditions, which is advantageous for a wide range of chemical transformations. wikipedia.orgresearchgate.net The industrial production of CPME is itself a 100% atom-economical reaction, adding to its green credentials. nih.gov Its hydrophobicity and the ability to form azeotropes with water allow for easy recovery and recycling. nih.govwikipedia.org CPME has been successfully employed as a solvent in numerous applications, including Grignard reactions, reductions, and transition metal-catalyzed processes, making it a versatile and robust green alternative to solvents like THF, 2-MeTHF, and dioxane. nih.govwikipedia.orgresearchgate.net

Table 1: Comparison of Green Solvents with Tetrahydrofuran (B95107) (THF)

Property2-Methyltetrahydrofuran (2-MeTHF)Ethyl Acetate (EtOAc)Cyclopentyl Methyl Ether (CPME)Tetrahydrofuran (THF)
Boiling Point 80.2 °C nih.gov77.1 °C106 °C wikipedia.orgresearchgate.net66 °C
Source Bio-basedBio-basedPetroleum-basedPetroleum-based
Water Solubility Limited (14 g/100 mL)Moderate (8.3 g/100 mL)Low (1.1 g/100 g) nih.govMiscible
Peroxide Formation Slower than THFLowVery Low wikipedia.orgresearchgate.netHigh
Recovery Azeotropic distillationDistillationAzeotropic distillation wikipedia.orgDifficult due to miscibility
Key Advantage Bio-based, higher boiling point than THFLow toxicity, bio-basedHigh stability, low peroxide formation researchgate.netHigh solvency for many compounds

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net The theoretical calculation is given by the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 researchgate.net

Maximizing atom economy involves designing synthetic routes that favor addition, cycloaddition, and rearrangement reactions over substitution and elimination reactions, which inherently generate stoichiometric byproducts. For the synthesis of this compound, a high atom economy would be achieved by, for example, a direct asymmetric addition of a nucleophile to a cyclopentyl precursor, rather than a multi-step process involving protecting groups and leaving groups that are ultimately discarded as waste. Evaluating different synthetic pathways based on metrics like atom economy and reaction mass efficiency (RME) is essential for developing a truly sustainable process. researchgate.net

Continuous Flow Methodologies for Industrial Scale

Continuous flow chemistry represents a paradigm shift from traditional batch processing and offers significant advantages for industrial-scale synthesis, particularly concerning safety, efficiency, and scalability. uc.ptflinders.edu.au In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. flinders.edu.au

This technology is particularly beneficial for reactions that are highly exothermic, involve hazardous intermediates, or require conditions that are difficult to achieve in large batch reactors. d-nb.info The small reactor volumes and high surface-area-to-volume ratios enable superior heat and mass transfer, which can lead to higher yields, better selectivity, and shorter reaction times. uc.pt For the industrial production of this compound, a multi-step synthesis could be "telescoped" into a single, continuous sequence, eliminating the need to isolate and purify intermediates at each stage. rsc.org This approach minimizes waste, reduces plant footprint, and enhances operator safety by containing hazardous materials within a closed system. d-nb.info The modular nature of flow systems also allows for easier and more predictable scaling from laboratory to production volumes. uc.pt

Table 2: Comparison of Batch Processing vs. Continuous Flow Methodology

FeatureBatch ProcessingContinuous Flow
Scalability Complex, requires re-optimizationStraightforward (running longer/parallel lines) uc.pt
Heat Transfer Poor, limited by surface areaExcellent, high surface-to-volume ratio uc.ptd-nb.info
Safety Higher risk with large volumes of hazardous materialsIntrinsically safer, small reaction volumes uc.ptd-nb.info
Process Control Difficult to maintain homogeneityPrecise control over parameters flinders.edu.au
Reproducibility Can vary between batchesHigh, steady-state operation uc.pt
Footprint LargeCompact, smaller footprint

Precursor Synthesis and Building Block Derivatization for this compound

The construction of the core structure of this compound hinges on the initial formation of the cyclopentyl ring, which in this case is typically derived from a pre-existing cyclopentyl precursor, followed by the stereoselective introduction of the amino and carboxylic acid groups.

With cyclopentanone as the starting point, the simultaneous or sequential introduction of the amino and carboxylic acid functionalities at the α-position is a critical phase of the synthesis. Two classical methods, the Bucherer-Bergs synthesis and the Strecker synthesis, are well-established for this transformation, typically yielding a racemic mixture of the α-amino acid. Achieving the desired (2S)-stereoisomer necessitates either an asymmetric variant of these methods or a subsequent resolution step.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a multicomponent reaction that converts ketones into hydantoins, which can then be hydrolyzed to the corresponding amino acids. alfa-chemistry.comwikipedia.org In this case, cyclopentanone is treated with potassium cyanide and ammonium carbonate to produce the spiro-hydantoin, 5-cyclopentyl-imidazolidine-2,4-dione. Subsequent hydrolysis of this hydantoin, typically under basic conditions followed by acidification, yields the racemic 2-amino-2-cyclopentylacetic acid. mdpi.com

Table 1: Representative Conditions for the Bucherer-Bergs Synthesis of Racemic 2-amino-2-cyclopentylacetic acid

StepReactantsReagents and ConditionsProductTypical Yield
1CyclopentanoneKCN, (NH₄)₂CO₃, H₂O/EtOH, 60-70°C5-Cyclopentyl-imidazolidine-2,4-dione75-85%
25-Cyclopentyl-imidazolidine-2,4-dione1. Ba(OH)₂ or NaOH, H₂O, reflux; 2. H₃O⁺Racemic 2-amino-2-cyclopentylacetic acid80-90%

Strecker Synthesis

The Strecker synthesis provides another direct route to α-amino acids from ketones. molport.com Cyclopentanone is first reacted with ammonia to form an imine, which is then treated with a cyanide source, such as hydrogen cyanide or potassium cyanide, to form an α-aminonitrile. Hydrolysis of the nitrile group under acidic or basic conditions affords the racemic 2-amino-2-cyclopentylacetic acid.

To achieve an enantioselective synthesis, an asymmetric Strecker reaction can be employed. This is often accomplished by using a chiral amine, such as (R)-phenylglycine amide, as a chiral auxiliary. nih.gov The chiral auxiliary directs the addition of the cyanide nucleophile to the imine, leading to the formation of a diastereomerically enriched α-aminonitrile. Subsequent hydrolysis and removal of the auxiliary provide the desired enantiomer of the amino acid.

Table 2: Asymmetric Strecker Synthesis Approach

StepReactantsReagents and ConditionsProductDiastereomeric Ratio/ee
1Cyclopentanone, Chiral AmineKCN, appropriate solventDiastereomerically enriched α-aminonitrile>95:5 dr
2Diastereomerically enriched α-aminonitrileAcid or base hydrolysis, removal of auxiliary(S)-2-amino-2-cyclopentylacetic acid>98% ee

Enzymatic Kinetic Resolution

An alternative to asymmetric synthesis is the resolution of the racemic 2-amino-2-cyclopentylacetic acid obtained from the non-chiral Bucherer-Bergs or Strecker synthesis. Enzymatic kinetic resolution is a highly effective method for separating enantiomers. nih.gov This process utilizes an enzyme, often a lipase (B570770) or an acylase, that selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For instance, the racemic amino acid can be N-acylated, and then treated with an acylase that specifically hydrolyzes the N-acyl group from the L-amino acid (the (S)-enantiomer in this case), allowing for the separation of the free (S)-amino acid from the unreacted N-acyl-(R)-amino acid.

Table 3: Enzymatic Kinetic Resolution of Racemic 2-amino-2-cyclopentylacetic acid

SubstrateEnzymeReaction TypeProductEnantiomeric Excess (ee)
N-acetyl-DL-2-amino-2-cyclopentylacetic acidAcylaseHydrolysis(S)-2-amino-2-cyclopentylacetic acid>99%

The final step in the synthesis is the conversion of the carboxylic acid group of (S)-2-amino-2-cyclopentylacetic acid into its ethyl ester. The Fischer-Speier esterification is a classic and widely used method for this purpose. researchgate.netmdpi.com The reaction involves treating the amino acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction.

A common and highly effective variation involves the use of thionyl chloride (SOCl₂) in ethanol. researchgate.net Thionyl chloride reacts with ethanol to generate HCl in situ, which acts as the catalyst, and also converts the carboxylic acid to a more reactive acyl chloride intermediate, facilitating the esterification. This method is often preferred for amino acids as the in situ generation of HCl also protects the amino group as its hydrochloride salt, preventing side reactions.

Table 4: Esterification of (S)-2-amino-2-cyclopentylacetic acid

Starting MaterialReagents and ConditionsProductTypical Yield
(S)-2-amino-2-cyclopentylacetic acidEthanol (excess), SOCl₂ (catalytic to stoichiometric), 0°C to refluxThis compound hydrochloride90-98%
(S)-2-amino-2-cyclopentylacetic acidEthanol (excess), H₂SO₄ (catalytic), refluxThis compound70-85%

Strategies for Achieving High Enantiomeric Excess

The synthesis of enantiomerically pure α-amino acids with a quaternary stereocenter, such as this compound, presents a significant synthetic challenge. Three primary strategies are employed to obtain the desired (S)-enantiomer in high purity: diastereoselective synthetic pathways, enantioselective catalytic reactions, and chiral resolution techniques.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. This auxiliary, an enantiomerically pure compound, is temporarily incorporated into the substrate, guiding the formation of one diastereomer over the other.

One potential diastereoselective route to this compound could involve the alkylation of a chiral glycine enolate equivalent where the cyclopentyl group is introduced. For instance, a chiral auxiliary such as a pseudoephedrine derivative or an Evans oxazolidinone can be used to form a chiral glycine synthon. The subsequent alkylation with a cyclopentyl halide would proceed with high diastereoselectivity due to steric hindrance imposed by the chiral auxiliary. Finally, removal of the auxiliary would yield the desired enantiomerically enriched amino acid, which can then be esterified to give this compound.

Another approach is the diastereoselective Strecker synthesis, starting from cyclopentanone. The ketone can be reacted with a chiral amine to form a chiral imine, which then undergoes diastereoselective addition of a cyanide source. Subsequent hydrolysis of the resulting α-aminonitrile would afford the amino acid with a specific stereochemistry dictated by the chiral amine.

Diastereoselective Strategy Key Chiral Reagent Anticipated Outcome
Chiral Glycine Enolate AlkylationEvans OxazolidinoneHigh diastereoselectivity in cyclopentyl group addition.
Diastereoselective Strecker SynthesisChiral Amine (e.g., α-methylbenzylamine)Formation of a diastereomerically enriched α-aminonitrile.
Asymmetric CyclopropanationChiral Didehydroamino Acid DerivativeDiastereoselective formation of a cyclopropane (B1198618) precursor.

Enantioselective Catalytic Reactions

Enantioselective catalysis utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. This method is often more efficient than using stoichiometric chiral auxiliaries.

For the synthesis of this compound, an asymmetric hydrogenation of a suitable prochiral precursor is a viable strategy. For example, an enamine or an α,β-unsaturated amino ester containing the cyclopentyl moiety could be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). The catalyst's chiral geometry would direct the hydrogenation to occur preferentially on one face of the double bond, leading to a high enantiomeric excess of the (S)-enantiomer.

Another powerful technique is the enantioselective [3+2] cycloaddition reaction. Chiral cyclopentyl β-amino esters have been synthesized with high yield and enantiomeric excess (up to 98% ee) through the reaction of enecarbamates with electrophilic metalloenolcarbenes, catalyzed by a chiral dirhodium catalyst. nih.gov A similar strategy could potentially be adapted for the synthesis of α-amino esters.

Enantioselective Catalytic Strategy Catalyst Type Prochiral Substrate Anticipated Enantiomeric Excess
Asymmetric HydrogenationChiral Rhodium or Iridium ComplexesProchiral enamine or unsaturated amino ester>95% ee
Enantioselective AlkylationChiral Phase-Transfer CatalystGlycine Schiff baseHigh ee
Catalytic Asymmetric Strecker ReactionChiral Lewis Acid or OrganocatalystCyclopentanone-derived imineGood to excellent ee

Chiral Resolution Techniques

Chiral resolution is a classical method for separating a racemic mixture of enantiomers. This can be achieved through several techniques.

One common method is the formation of diastereomeric salts. The racemic ethyl 2-amino-2-cyclopentyl-acetate can be reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomer can be treated with a base to liberate the enantiomerically pure this compound.

Enzymatic resolution is another highly effective technique. Specific enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, a lipase could be used to selectively hydrolyze the ester group of the (R)-enantiomer of ethyl 2-amino-2-cyclopentyl-acetate, leaving the desired (S)-enantiomer intact. The resulting mixture of the (S)-ester and the (R)-acid can then be easily separated.

Preparative chiral chromatography is also a powerful tool for resolution, where the racemic mixture is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. nih.gov

Chiral Resolution Technique Principle Resolving Agent/Medium
Diastereomeric Salt FormationDifferent solubility of diastereomeric saltsChiral acids (e.g., tartaric acid)
Enzymatic ResolutionEnantioselective enzyme catalysisLipases, proteases, or other hydrolases
Preparative Chiral ChromatographyDifferential interaction with a chiral stationary phaseChiral HPLC column

Analytical Methodologies for Stereochemical Purity Determination

Once a method for producing enantiomerically enriched this compound is established, robust analytical techniques are required to accurately determine its stereochemical purity, typically expressed as enantiomeric excess (% ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds. phenomenex.com The technique involves separating the enantiomers on a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their quantification.

For this compound, a variety of CSPs could be effective, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or ligand-exchange columns. The choice of the CSP and the mobile phase composition is crucial for achieving baseline separation of the enantiomers. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.

To enhance detection, especially at low concentrations, the amino group of the analyte can be derivatized with a UV-active or fluorescent tag prior to HPLC analysis.

Chiral HPLC Parameter Description Typical Conditions for Amino Acid Esters
Chiral Stationary Phase (CSP)The chiral environment for separation.Polysaccharide-based (e.g., Chiralcel OD-H), Pirkle-type.
Mobile PhaseThe solvent that carries the sample through the column.Mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol).
DetectorDetects the separated enantiomers.UV-Vis or Fluorescence detector.

Capillary Electrophoresis

Capillary electrophoresis (CE) is another powerful technique for the separation of enantiomers. nih.govspringernature.com In chiral CE, a chiral selector is added to the background electrolyte. The differential binding of the enantiomers to the chiral selector results in different electrophoretic mobilities, leading to their separation.

Common chiral selectors for amino acid derivatives include cyclodextrins and their derivatives, chiral crown ethers, and certain antibiotics. The choice of the chiral selector and its concentration, as well as the pH and composition of the background electrolyte, are critical parameters for optimizing the separation. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. creative-proteomics.comnih.govhoriba.com

Chiral CE Parameter Description Typical Conditions for Amino Acid Analysis
Chiral SelectorAdditive to the background electrolyte that enables chiral separation.Cyclodextrins (e.g., β-cyclodextrin), chiral crown ethers.
Background Electrolyte (BGE)The buffer solution that fills the capillary and conducts the current.Phosphate or borate (B1201080) buffers at a specific pH.
Detection MethodHow the separated enantiomers are detected.UV-Vis absorbance or laser-induced fluorescence (LIF).

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized analytical technique for the separation and quantification of enantiomers, including non-proteinogenic amino acid esters like this compound. The successful enantiomeric analysis by GC requires the conversion of the non-volatile amino acid ester into a volatile derivative and the use of a chiral stationary phase to achieve separation. wiley.comresearchgate.net

The primary challenge in the GC analysis of amino acids and their esters is their low volatility. wiley.com To overcome this, a derivatization step is necessary. For this compound, derivatization targets the primary amino group. Common methods involve acylation using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), which convert the amine into a less polar and more volatile amide. wiley.com Another established approach is the use of alkyl chloroformates, like heptafluorobutyl chloroformate (HFBCF), which reacts with the amino group to form a stable derivative suitable for GC analysis. researchgate.netnih.govnih.gov

The separation of the derivatized enantiomers is accomplished by using a chiral capillary column. These columns contain a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. The differential interaction results in different retention times for the (S)- and (R)-enantiomers, allowing for their separation. Commercially available and frequently used CSPs for amino acid analysis include cyclodextrin-based phases and phases based on chiral amino acid derivatives, such as Chirasil-L-Val. wiley.comresearchgate.netresearchgate.net This particular phase, composed of L-valine-tert-butylamide bonded to a polysiloxane, is effective for resolving complex mixtures of amino acid enantiomers. researchgate.net

Following separation on the chiral column, the eluted compounds enter the mass spectrometer. The MS detector provides sensitive detection and structural confirmation. Mass spectra exhibit characteristic fragmentation patterns that confirm the identity of the analyte. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity and specificity by monitoring only specific fragment ions characteristic of the target molecule. researchgate.netnih.gov The ratio of the peak areas for the two enantiomers in the resulting chromatogram allows for the precise determination of the enantiomeric purity or enantiomeric excess (e.e.) of the sample.

Table 1: Typical GC-MS Parameters for Chiral Analysis of Amino Acid Esters

ParameterTypical Value / Condition
GC Column Chirasil-L-Val or Cyclodextrin-based CSP (e.g., Rt-βDEX)
Column Dimensions 25-30 m length x 0.25 mm I.D. x 0.12-0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Injection Mode Split (e.g., Split Ratio 50:1)
Injector Temperature 250 °C
Oven Program Initial Temp: 80-100 °C, hold for 2 min, ramp at 3-5 °C/min to 200-240 °C
Derivatization Reagent Heptafluorobutyl chloroformate (HFBCF) or Trifluoroacetic anhydride (TFAA)
MS Interface Temp 240-280 °C
Ion Source Temp 200-230 °C
MS Detector Mode Electron Ionization (EI) with Selected Ion Monitoring (SIM)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and assessing the purity of chiral molecules. Enantiomers, such as the (S) and (R) forms of ethyl 2-amino-2-cyclopentyl-acetate, are chemically and physically identical in an achiral environment and thus produce identical NMR spectra. To differentiate them using NMR, it is necessary to create a diastereomeric relationship, as diastereomers have distinct physical properties and, consequently, different NMR spectra. rsc.orgnih.gov

This is typically achieved by reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). rsc.orgmdpi.com The CDA reacts with the functional group of the analyte—in this case, the amino group—to form two new covalent compounds that are diastereomers. For instance, reacting a mixture of (2S)- and (2R)-ethyl 2-amino-2-cyclopentyl-acetate with a pure (R)-CDA would yield two products: ((2S)-analyte-(R)-CDA) and ((2R)-analyte-(R)-CDA). These diastereomers will exhibit at least one set of signals at different chemical shifts (δ) in the ¹H or ¹³C NMR spectrum.

The use of fluorinated CDAs, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, is particularly advantageous. rsc.org This approach allows for analysis using ¹⁹F NMR spectroscopy, which offers a wide chemical shift range, high sensitivity, and the absence of background signals, often leading to excellent resolution of the diastereomeric signals. rsc.org

Once the diastereomers are formed and their signals are resolved in the NMR spectrum, the diastereomeric purity can be accurately determined by integrating the areas of the corresponding distinct peaks. The ratio of these integrals directly corresponds to the ratio of the enantiomers in the original sample, allowing for a precise calculation of the enantiomeric excess (e.e.). This method is highly reliable for verifying the stereochemical integrity of the target compound. rsc.orgnih.gov

Table 2: Hypothetical ¹⁹F NMR Data for Diastereomeric Purity Analysis

Analysis based on the derivatization of an ethyl 2-amino-2-cyclopentyl-acetate sample with (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid (a chiral derivatizing agent).

DiastereomerNucleusChemical Shift (δ, ppm)Integral ValueCalculated Percentage
(2S)-analyte-(R)-CDA¹⁹F-160.151.0099.5%
(2R)-analyte-(R)-CDA¹⁹F-160.280.0050.5%

Chemical Reactivity and Derivatization of Ethyl 2s 2 Amino 2 Cyclopentyl Acetate

Reactivity of the Amino Functionality

The primary amine in ethyl (2S)-2-amino-2-cyclopentyl-acetate is a nucleophilic center, readily participating in reactions common to aliphatic amines. Its reactivity allows for the formation of amides, protection for subsequent synthetic steps, and alkylation to introduce further structural diversity.

The amino group of this compound can be acylated to form amide bonds, a fundamental transformation in peptide synthesis and the creation of various derivatives. nih.gov This reaction typically involves treating the amine with an activated carboxylic acid derivative, such as an acyl halide or an anhydride (B1165640), or by using a coupling reagent that activates the carboxylic acid in situ. umich.edu

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. umich.edu A variety of coupling reagents can be employed to facilitate this process, each with its own advantages regarding reaction conditions, yield, and suppression of side reactions like racemization. umich.eduorganic-chemistry.org

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Description Byproducts
Carbodiimides (e.g., DCC, EDC) Activates carboxylic acids to form a highly reactive O-acylisourea intermediate. umich.edu Substituted ureas (e.g., dicyclohexylurea), which can be insoluble and easily removed. umich.edu
Phosphonium (B103445) Salts (e.g., BOP, PyBOP) Forms an activated phosphonium ester, leading to efficient amide bond formation. Phosphine (B1218219) oxide derivatives.
Aminium/Uronium Salts (e.g., HBTU, HATU, COMU) Generates a highly reactive activated ester, promoting rapid and clean coupling. organic-chemistry.org Tetramethylurea and hexafluorophosphate (B91526) salts.

For example, the reaction of this compound with a carboxylic acid in the presence of a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) would yield the corresponding N-acylated product.

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. peptide.com This is achieved by introducing a protecting group, which can be selectively removed later in the synthetic sequence. peptide.comorganic-chemistry.org The two most common amine-protecting groups in modern organic synthesis, particularly in peptide chemistry, are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. peptide.comorganic-chemistry.org

Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk This carbamate (B1207046) linkage is stable to most nucleophiles and bases but is readily cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukchemistrysteps.comacsgcipr.org The deprotection mechanism involves the formation of a stable tert-butyl cation. chemistrysteps.comacsgcipr.org

Fmoc Protection: The Fmoc group is introduced using reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu). nih.gov Unlike the Boc group, the Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically a secondary amine like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). genscript.comnih.gov This orthogonality makes the Boc and Fmoc protecting groups complementary in complex synthetic strategies. organic-chemistry.org

Table 2: Protection and Deprotection Conditions for Amino Groups

Protecting Group Protection Reagent Deprotection Conditions Key Features
Boc (tert-butyloxycarbonyl) Di-tert-butyl dicarbonate ((Boc)₂O) fishersci.co.uk Strong acid (e.g., TFA, HCl) fishersci.co.ukchemistrysteps.com Acid-labile, base-stable.

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu nih.gov | Mild base (e.g., 20% piperidine in DMF) genscript.comnih.gov | Base-labile, acid-stable. organic-chemistry.org |

The nucleophilic character of the primary amine allows for alkylation reactions, leading to the formation of secondary or tertiary amines. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. In reductive amination, the amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. fishersci.co.uk Reaction with an alkyl halide, such as ethyl iodide, can introduce an ethyl group onto the nitrogen atom, yielding ethyl 2-[cyclopentyl(ethyl)amino]acetate. nih.gov However, direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Reactivity of the Ester Functionality

The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions. The most common transformations are hydrolysis to the corresponding carboxylic acid and transesterification to form a different ester.

The ethyl ester can be hydrolyzed to the free carboxylic acid, (2S)-2-amino-2-cyclopentyl-acetic acid, under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with water in the presence of a strong acid catalyst. The reaction is reversible and typically requires a large excess of water to drive the equilibrium toward the products. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is carried out using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The reaction is irreversible because the carboxylate salt formed is deprotonated and is no longer susceptible to attack by the alcohol byproduct. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. It is important to note that standard basic hydrolysis conditions can be incompatible with base-labile protecting groups like Fmoc. mdpi.com However, methods using additives such as calcium(II) iodide have been developed to allow for ester hydrolysis while preserving the Fmoc group. mdpi.com

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol group. This reaction is typically catalyzed by either an acid or a base. scielo.br For instance, reacting this compound with a large excess of methanol (B129727) in the presence of an acid catalyst would lead to the formation of mthis compound. scielo.br The reaction is an equilibrium process, and driving it to completion often requires using the new alcohol as the solvent or removing one of the products (e.g., ethanol) as it is formed. biofueljournal.combiofueljournal.com

Reduction to the Alcohol

The ester functional group in this compound can be reduced to a primary alcohol, yielding the corresponding chiral amino alcohol, (S)-2-amino-2-cyclopentylethanol. This transformation is a fundamental reaction in organic synthesis, often accomplished using powerful hydride-donating reagents.

The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of readily converting esters to primary alcohols. chemistrysteps.commasterorganicchemistry.combyjus.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the final alcohol. chemistrysteps.com Due to its high reactivity, LiAlH₄ must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent. chemistrysteps.com However, it is generally not reactive enough to reduce esters, which are less electrophilic than aldehydes and ketones. masterorganicchemistry.comlibretexts.org Therefore, NaBH₄ is unsuitable for this specific transformation under standard conditions.

A significant consideration in the reduction of amino esters is the presence of the amine group, which has an acidic proton (N-H). Strong, basic hydrides like LiAlH₄ can react with the amino group in an acid-base reaction, consuming the reagent and liberating hydrogen gas. To prevent this and other potential side reactions, the amino group is typically protected prior to reduction. masterorganicchemistry.com Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). masterorganicchemistry.com These groups render the nitrogen non-nucleophilic and non-acidic, allowing the reduction to proceed smoothly. ug.edu.pl After the reduction, the protecting group can be removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the desired amino alcohol. masterorganicchemistry.com

Table 1: Comparison of Common Hydride Reagents for Ester Reduction
Reducing AgentFormulaReactivity with EstersTypical SolventsKey Considerations
Lithium Aluminum HydrideLiAlH₄High (Effective) masterorganicchemistry.comAnhydrous Ether, THF byjus.comHighly reactive, non-selective, reacts with protic groups (requires N-protection). byjus.com
Sodium BorohydrideNaBH₄Very Low (Ineffective) libretexts.orgProtic solvents (e.g., Methanol, Ethanol)Mild, selective for aldehydes and ketones.
Borane-Methyl SulfideBH₃·S(CH₃)₂High (Effective) orgsyn.orgTHFCan reduce carboxylic acids and esters; may require N-protection.

Reactivity of the Alpha-Carbon and Cyclopentyl Moiety

The reactivity of this compound is not limited to its ester and amino groups. The alpha-carbon and the cyclopentyl ring also possess distinct chemical properties that allow for further derivatization.

The oxidation of the saturated cyclopentyl moiety requires the cleavage of strong C-H bonds. This process is generally challenging and may require harsh conditions or specific catalysts. The low-temperature oxidation of cyclopentane (B165970) often proceeds via radical mechanisms, initiated by species like hydroxyl radicals, leading to the formation of cyclopentene (B43876) through HO₂ elimination. researchgate.net Direct hydroxylation of C-H bonds can be achieved using powerful oxidizing systems, sometimes involving high-valent metal-oxo species that perform hydrogen atom abstraction followed by a rebound step. researchgate.net

The alpha-carbon is adjacent to the ester's carbonyl group, which makes the alpha-hydrogen weakly acidic. libretexts.org Deprotonation by a strong base would form an enolate intermediate. libretexts.orgsketchy.com While this enolate is a key intermediate for alkylation and condensation reactions, its direct oxidation is less common but conceivable, potentially leading to the introduction of a hydroxyl group at the alpha-position.

The cyclopentane ring is a highly stable cycloalkane due to its minimal angle strain. quora.com Unlike smaller, more strained rings such as cyclopropane (B1198618), the cyclopentyl group is resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂ with Pd, Pt, or Ni catalysts). quora.com Under very drastic conditions, such as high temperatures and pressures, catalytic hydrogenolysis can occur, leading to ring-opening and the formation of the corresponding acyclic alkane, n-pentane. quora.com However, these conditions are extreme and would likely reduce the ester group as well. For synthetic purposes, the cyclopentyl ring is considered an inert saturated scaffold that is unaffected by most reducing agents used to transform other functional groups in the molecule.

Substitution reactions on the cyclopentyl ring of this compound can be envisioned through radical pathways. Saturated alkanes undergo free-radical substitution, typically halogenation, in the presence of UV light. youtube.com This reaction proceeds via initiation, propagation, and termination steps, and would likely lead to a mixture of mono- and poly-halogenated products at various positions on the cyclopentyl ring. youtube.com More advanced methods can achieve C-H activation and functionalization. For example, copper-catalyzed reactions using radical initiators can form alkyl radicals from cyclopentane, which can then be used to create new carbon-carbon bonds. acs.org

The alpha-carbon, due to the acidity of its alpha-hydrogen, can undergo substitution via an enolate intermediate. libretexts.org Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate the enolate, which can then act as a nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, results in the substitution of the alpha-hydrogen for an alkyl group, a process known as alpha-alkylation. libretexts.org This reaction would, however, result in racemization if the substitution occurs at the chiral alpha-carbon. libretexts.org

The carbon skeleton of this compound, specifically the five-membered ring, has the potential to undergo rearrangement reactions under conditions that generate an unstable carbocation intermediate.

Carbocation rearrangements are common transformations in organic chemistry where a carbocation intermediate reorganizes to a more stable form. libretexts.orglibretexts.org This stability is dictated by the substitution pattern (tertiary > secondary > primary) and relief of ring strain. khanacademy.org These rearrangements typically occur through a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.orgmasterorganicchemistry.com

In the context of the cyclopentyl moiety, if a carbocation were to be generated on a carbon atom of the ring (for example, through the loss of a leaving group in an Sₙ1-type reaction), a ring-expansion rearrangement could occur. wikipedia.org A five-membered ring bearing a positive charge can expand to a more stable six-membered ring. youtube.com This process is driven by the relief of the slight torsional strain present in the cyclopentane ring and the formation of a more stable carbocation. For instance, a secondary carbocation on a cyclopentane ring can rearrange via an alkyl shift, breaking one of the ring's C-C bonds and reforming it with the carbocationic center to yield a more stable secondary or tertiary carbocation on a cyclohexane (B81311) ring. youtube.comyoutube.com This type of rearrangement is a key consideration in any reaction pathway involving carbocation intermediates with this molecular scaffold.

Potential for Rearrangement Reactions (General Organic Chemistry Context)

Mechanistic Considerations of Intramolecular Cyclizations

The intramolecular cyclization of this compound is a process governed by fundamental principles of organic reactivity, influenced significantly by the molecule's stereochemistry and conformational dynamics. The presence of a primary amine and an ester group within the same molecule allows for several potential intramolecular reactions, primarily leading to the formation of lactams. The mechanistic pathways of these cyclizations are dictated by factors such as reaction conditions (temperature, catalysts), the nature of the solvent, and the inherent structural constraints of the cyclopentyl ring.

A primary pathway for the intramolecular cyclization of this compound is through nucleophilic acyl substitution, where the amino group acts as the nucleophile and the ester's carbonyl carbon is the electrophilic center. This reaction, often referred to as intramolecular aminolysis, results in the formation of a cyclic amide, known as a lactam, and the elimination of ethanol (B145695).

The mechanism can be conceptualized in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the ester group. This step is often the rate-determining step and is influenced by the proximity and orientation of the reacting groups. The cyclopentyl ring's conformation plays a crucial role in positioning the amino group for an effective intramolecular attack.

Formation of a Tetrahedral Intermediate: The initial nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp³-hybridized, and a negative charge resides on the oxygen atom.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses to reform the carbonyl double bond. This collapse can occur in two ways: either by expelling the original amino group (a non-productive reversal of the first step) or by eliminating the ethoxide (-OCH₂CH₃) leaving group.

Proton Transfer: The elimination of the ethoxide, a strong base, is followed by a rapid proton transfer step. The newly formed lactam's N-H is acidic, and the liberated ethoxide is basic, leading to a proton exchange to form ethanol and the neutral lactam product.

The feasibility and rate of this cyclization are heavily dependent on the size of the ring being formed. In the case of this compound, an intramolecular cyclization would lead to the formation of a bicyclic system. The specific structure of the resulting lactam would depend on the conformational arrangement of the molecule.

Conformational Influence on Reactivity

The cyclopentyl ring in this compound is not planar and exists in various puckered conformations, such as the envelope and twist forms. These conformations interconvert rapidly at room temperature. The relative positioning of the amino and ester substituents is determined by these ring conformations. For an intramolecular cyclization to occur, the reacting groups must be able to approach each other in a conformationally accessible transition state. The stereochemistry at the C2 position (the (S)-configuration) will also influence the preferred conformations and, consequently, the propensity for cyclization.

Computational studies on similar cyclic amino acids have shown that the preferred conformations can either facilitate or hinder intramolecular reactions. For instance, a conformation where the amino group and the ester are held far apart would have a high activation energy for cyclization. Conversely, a conformation that brings these groups into proximity would lower the activation barrier.

Alternative Mechanistic Pathways

Under different reaction conditions, alternative mechanistic pathways for intramolecular reactions could be envisaged. For instance, under strongly basic conditions, a Dieckmann-type condensation is a theoretical possibility if a second ester group were present on the molecule. However, for this compound, this is not a direct pathway.

Another consideration is the potential for rearrangement reactions, although these are less common for simple amino esters under standard cyclization conditions. The stability of the cyclopentyl ring makes ring-opening or expansion reactions unlikely unless under harsh conditions or with specific catalysts.

Advanced Characterization Techniques for Structural and Stereochemical Elucidation of Ethyl 2s 2 Amino 2 Cyclopentyl Acetate

Spectroscopic Analysis

Spectroscopic methods are fundamental in mapping the molecular framework of ethyl (2S)-2-amino-2-cyclopentyl-acetate, with each technique offering a unique piece of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide a detailed picture of the hydrogen and carbon environments, respectively, while 2D NMR techniques establish the connectivity between these atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl ester, the cyclopentyl ring, the alpha-hydrogen, and the amino group protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons due to spin-spin coupling. The protons of the cyclopentyl ring would appear as a complex multiplet in the upfield region. The alpha-hydrogen, being adjacent to the chiral center, would likely appear as a singlet or a finely split multiplet. The amino group protons are often observed as a broad singlet, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. Key resonances would include the carbonyl carbon of the ester group at the downfield end of the spectrum (typically around 170-175 ppm), followed by the alpha-carbon attached to the amino group. The carbons of the ethyl group and the cyclopentyl ring will appear in the upfield region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignments. A COSY spectrum would reveal the coupling between adjacent protons, for instance, between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Ester C=O-~174
α-C~3.5~60
Cyclopentyl CH~2.0~40
Cyclopentyl CH₂1.5-1.825-30
Ester O-CH₂~4.1 (quartet)~61
Ester CH₃~1.2 (triplet)~14
NH₂1.5-3.0 (broad)-

Mass Spectrometry (MS, LC-MS) for Molecular Weight and Purity

Mass spectrometry is a powerful tool for determining the molecular weight and assessing the purity of a compound. For this compound (C₉H₁₇NO₂), the expected monoisotopic mass is 171.1259 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred method for purity analysis. This technique separates the compound from any impurities before it enters the mass spectrometer, providing a purity profile based on the relative abundance of the target molecule's ion.

In terms of fragmentation, under electron ionization (EI) or electrospray ionization (ESI), characteristic fragments would be expected. A common fragmentation pathway for amino acid esters is the loss of the alkoxycarbonyl group (-COOEt), which would result in a significant peak. Cleavage of the cyclopentyl ring could also produce a series of fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Data

Adduct/Fragment m/z (predicted) Description
[M+H]⁺172.1332Protonated molecular ion
[M+Na]⁺194.1152Sodiated molecular ion
[M-COOEt]⁺98.0964Loss of the ethoxycarbonyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

The N-H stretching of the primary amine would appear as a medium to weak band (or a pair of bands) in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups (cyclopentyl and ethyl) would be observed just below 3000 cm⁻¹. A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O stretching of the ester group. The C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ region. Additionally, N-H bending vibrations are expected around 1600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300-3500
Alkyl (C-H)Stretch2850-2960
Ester (C=O)Stretch1730-1750
Amine (N-H)Bend1590-1650
Ester (C-O)Stretch1000-1300

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Correlation

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound, the (2S) configuration dictates a specific spatial arrangement of the chromophores (the ester and amino groups) around the chiral center. This arrangement will result in a characteristic CD spectrum with positive or negative Cotton effects at specific wavelengths, which can be correlated to its absolute configuration. The sign and magnitude of the Cotton effect associated with the n → π* transition of the carbonyl chromophore in the ester group are particularly sensitive to the stereochemistry at the α-carbon.

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative of this compound, it is possible to generate a precise electron density map of the molecule. This map reveals the exact spatial coordinates of each atom, confirming the connectivity and, crucially, the (S) configuration at the chiral center without ambiguity. This technique stands as the gold standard for absolute stereochemical assignment.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₉H₁₇NO₂, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula and support the compound's purity.

Interactive Data Table: Elemental Analysis Data

Element Theoretical % Found % (Hypothetical)
Carbon (C)63.1363.10
Hydrogen (H)10.0110.05
Nitrogen (N)8.188.15
Oxygen (O)18.6818.70

Computational and Mechanistic Investigations of Reactions Involving Ethyl 2s 2 Amino 2 Cyclopentyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in providing a detailed understanding of the intrinsic properties of ethyl (2S)-2-amino-2-cyclopentyl-acetate.

Any non-rigid molecule exists as an ensemble of different spatial arrangements, or conformations, resulting from the rotation around single bonds. Conformational analysis is the study of the energies of these different conformers and the barriers to their interconversion. For this compound, key areas of conformational flexibility include the cyclopentane (B165970) ring, the orientation of the amino and ester groups, and the rotation of the ethyl chain.

The cyclopentane ring is not planar and typically adopts puckered conformations to relieve torsional strain, most commonly the "envelope" and "twist" forms. researchgate.net Quantum chemical calculations can map the potential energy surface (PES) of the molecule, identifying the lowest energy (most stable) conformers and the energy barriers between them. The relative energies determine the population of each conformer at a given temperature.

Illustrative Conformational Energy Data Below is a hypothetical data table illustrating the kind of results obtained from a conformational analysis of the cyclopentane ring in this compound, calculated at the DFT B3LYP/6-31G(d) level of theory.

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Predicted Population (%) at 298 K
Envelope (C2-endo)35.2°0.529.8
Twist (C1,C2-twist)-22.5°0.054.3
Envelope (C3-endo)-34.8°0.615.9

Note: This data is illustrative and represents typical values for cyclopentane derivatives.

Quantum chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing the transition state (TS) of a chemical reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

For reactions involving this compound, such as N-acylation or ester hydrolysis, transition state modeling can:

Verify a proposed mechanism: By calculating the energy profile of the entire reaction pathway, researchers can confirm whether a proposed mechanism is energetically feasible.

Explain stereoselectivity: In reactions involving chiral centers, calculations can determine the activation energies for pathways leading to different stereoisomers, explaining why one product is favored over another.

Predict the effect of catalysts: The model can include a catalyst to understand how it lowers the activation energy by stabilizing the transition state.

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. By calculating the optimized geometry of the molecule, it is possible to compute properties such as:

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex spectra. The accuracy of these predictions has become a reliable tool for confirming molecular structures.

Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra helps in assigning vibrational modes to specific functional groups, such as the C=O stretch of the ester or the N-H bends of the amine.

Illustrative Predicted vs. Experimental NMR Data The table below shows a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for key atoms in the molecule.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
C=O (Ester)173.5174.1-0.6
Cα (Chiral Center)60.260.8-0.6
O-C H₂-CH₃61.862.5-0.7
Cyclopentyl C135.135.5-0.4

Note: This data is illustrative of the typical accuracy of DFT-based NMR predictions.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum calculations are excellent for modeling isolated molecules or simple systems, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in complex environments like a solution. easychair.org MD simulations model the molecule and its surrounding solvent molecules using classical mechanics (force fields), allowing for the observation of dynamic processes. easychair.org

For this compound, MD simulations can provide insights into:

Solvation Shell Structure: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute, particularly around the polar amino and ester groups.

Conformational Dynamics: How the molecule samples different conformations over time in solution, which can differ from the gas-phase predictions of quantum chemistry.

Transport Properties: Predicting properties like diffusion coefficients by simulating the movement of the molecule through the solvent.

These simulations are computationally intensive but offer a powerful bridge between the static picture of quantum chemistry and the dynamic reality of chemical systems in solution. easychair.org

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how modifications to a molecule's structure affect its chemical reactivity. Computationally, this is often explored using Quantitative Structure-Activity Relationship (QSAR) models or by calculating molecular descriptors.

For this compound, these studies could involve:

Calculating Electronic Descriptors: Properties like atomic charges, electrostatic potential maps, and frontier molecular orbital energies (HOMO/LUMO) can be calculated. For example, the charge on the amine nitrogen can indicate its nucleophilicity, while the LUMO distribution can suggest sites for nucleophilic attack.

Steric Mapping: Analyzing the steric hindrance around the reactive centers (the amine and the ester carbonyl) caused by the bulky cyclopentyl group. This can explain why certain reactions may be slower compared to less hindered amino esters.

Systematic Modification: Creating computational models of derivatives (e.g., changing the cyclopentyl group to a cyclohexyl group) and calculating their properties to establish a trend between structure and a property of interest, such as reaction rate or binding affinity.

In Silico Screening for Novel Reaction Conditions

In silico (computational) screening is a method used to rapidly evaluate a large number of possibilities before committing to laboratory experiments. This can be used to discover new catalysts, solvents, or reaction conditions for a target transformation.

For a reaction involving this compound, an in silico screening workflow might look like this:

Define the Reaction: For example, the asymmetric synthesis of a derivative.

Create a Library: Build a virtual library of potential catalysts (e.g., different chiral ligands for a metal catalyst) or a range of solvents.

High-Throughput Docking or Calculation: Use simplified computational models to rapidly estimate the activation energy or a related property for the reaction with each library member.

Prioritize Hits: Rank the catalysts or solvents based on the computational results.

Experimental Validation: Synthesize and test the top-ranked candidates in the laboratory.

This approach can significantly accelerate the discovery process by focusing experimental efforts on the most promising candidates, saving time and resources.

Applications of Ethyl 2s 2 Amino 2 Cyclopentyl Acetate in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

In chemical synthesis, chiral building blocks are optically active molecules that serve as starting materials for the construction of larger, more complex chiral structures. Ethyl (2S)-2-amino-2-cyclopentyl-acetate fits this description perfectly. The "(2S)" designation indicates a specific three-dimensional arrangement at the second carbon atom (the alpha-carbon), which is a chiral center.

Role in Peptide Chemistry and Peptidomimetic Synthesis

The structural similarity of this compound to natural amino acids allows for its use in peptide science. As a non-canonical amino acid (ncAA), it is incorporated into peptide chains to create peptidomimetics. sigmaaldrich.com These are molecules that mimic the structure and function of natural peptides but possess modified properties, such as increased metabolic stability, enhanced receptor affinity, or improved bioavailability. sigmaaldrich.comnih.gov The cyclopentyl group provides steric bulk and constrains the peptide backbone's flexibility, which can lead to more selective binding to biological targets. Several established methodologies can be employed to incorporate such unnatural amino acids into peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. nih.gov The process involves attaching the first amino acid to an insoluble polymer resin and then sequentially adding subsequent amino acids in a stepwise fashion. youtube.comnih.gov

To incorporate this compound using SPPS, its corresponding N-terminally protected carboxylic acid form (e.g., Fmoc-(2S)-2-amino-2-cyclopentyl-acetic acid) is used. The general cycle involves:

Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) of the growing peptide chain attached to the resin is removed.

Coupling: The protected unnatural amino acid is activated and coupled to the newly freed N-terminus of the resin-bound peptide.

Washing: Excess reagents and byproducts are washed away, which is simplified by the peptide being anchored to the solid support. youtube.com

This cycle is repeated until the desired peptide sequence is assembled. The key advantage of SPPS is the ability to use a large excess of reagents to drive the coupling reactions to completion, ensuring high yields, which is especially useful when incorporating sterically hindered or sensitive unnatural amino acids. acs.org

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative where the peptide is synthesized while dissolved in a solvent. nih.gov In modern LPPS, a soluble tag is often used to facilitate the purification of the growing peptide chain after each step, combining the advantages of classical solution-phase methods with easier purification. nih.gov

Because the synthesis occurs in a homogeneous solution, LPPS can be advantageous for large-scale production and for sequences that are difficult to assemble on a solid support. The incorporation of this compound would follow the standard LPPS protocol of protection, coupling, and purification in solution, making it a viable strategy for producing peptidomimetics containing this residue.

Chemoenzymatic Peptide Synthesis (CEPS) is a hybrid approach that utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.gov This method is renowned for its exceptional stereoselectivity and mild reaction conditions, which prevent racemization and minimize the need for extensive protecting group strategies. nih.gov

In a typical CEPS workflow, peptide fragments are first synthesized chemically (often via SPPS or LPPS). One or more of these fragments could contain this compound. These fragments are then joined together (ligated) using an enzyme. nih.gov The high specificity of enzymes ensures that the peptide bond is formed correctly without affecting other functional groups, making CEPS a powerful tool for the synthesis of complex peptides and small proteins containing unnatural amino acids. nih.govnih.gov

Table 2: Comparison of Peptide Synthesis Methodologies
FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Chemoenzymatic Peptide Synthesis (CEPS)
Phase Heterogeneous (Solid-Liquid)Homogeneous (Liquid)Homogeneous (Liquid)
Purification Filtration and washing of solid supportPrecipitation, extraction, or crystallizationOften requires chromatographic purification
Key Advantage Ease of automation and purificationScalability, suitable for large-scale synthesisHigh stereoselectivity, mild conditions
Primary Use Laboratory-scale synthesis, complex peptidesIndustrial production of shorter peptidesLigation of peptide fragments, high purity peptides

Neuropeptides are signaling molecules in the nervous system that regulate a wide range of physiological processes. researchgate.net Incorporating conformationally constrained, unnatural amino acids like 2-aminocyclopentyl acetic acid derivatives into neuropeptides is a key strategy for developing potent and selective analogues. uni-regensburg.denih.gov The rigid cyclopentyl ring restricts the rotational freedom of the peptide backbone, locking it into a specific conformation.

This conformational constraint can enhance the peptide's binding affinity and selectivity for a particular receptor subtype. For instance, research on Neuropeptide Y (NPY) analogues has shown that incorporating cyclic amino acid structures can lead to compounds with modified receptor binding profiles. uni-regensburg.deuni-regensburg.de By synthesizing a series of analogues containing this compound at various positions, researchers can probe the structure-activity relationship of a neuropeptide, leading to the development of new therapeutic agents with improved stability and specificity. researchgate.net

As a Synthon for Heterocyclic Compounds

In retrosynthetic analysis, a synthon is a conceptual unit within a molecule that represents a potential starting material. This compound, with its primary amine and ester functional groups, is a versatile synthon for the synthesis of various heterocyclic compounds, particularly lactams (cyclic amides). byjus.com

Lactams are a common structural motif in many pharmaceuticals. The synthesis of a lactam from an amino ester like this compound can be achieved through intramolecular cyclization. quimicaorganica.org This reaction involves the nucleophilic attack of the amino group onto the electrophilic carbonyl carbon of the ester. organic-chemistry.org While this direct cyclization often requires forcing conditions, the amino ester can be readily converted into other intermediates that cyclize more easily. This capability makes it a valuable starting point for building more complex heterocyclic frameworks, leveraging both the reactivity of its functional groups and its inherent chirality.

Contribution to the Synthesis of Fine Chemicals and Specialty Materials

This compound serves as a specialized intermediate in the synthesis of molecules with potential applications in pharmaceuticals and materials science. Its rigid cyclopentyl scaffold and defined stereochemistry are crucial for creating target molecules with specific three-dimensional orientations, a key factor in biological activity and material properties.

While detailed public research on the direct conversion of this compound into specific, named fine chemicals or specialty materials is limited, its structural motifs are found in various complex molecules. The primary utility of this compound lies in its role as a chiral precursor, where the core structure is incorporated into a larger, more complex molecule.

For instance, cyclic amino acids and their derivatives are integral to the development of pharmaceutical agents. The cyclopentyl ring, in particular, can impart desirable pharmacokinetic properties to a drug candidate, such as metabolic stability and appropriate lipophilicity.

In the realm of specialty materials, the incorporation of chiral, cyclic moieties like the one present in this compound can influence the macroscopic properties of polymers and other materials. The stereochemistry of the building block can direct the self-assembly of polymer chains, leading to materials with unique optical or mechanical properties.

The synthesis of peptides and peptidomimetics is another area where this compound could theoretically be applied. The non-natural amino acid structure can be used to create peptides with enhanced stability towards enzymatic degradation or with constrained conformations to improve receptor binding.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Chirality (2S)
Key Structural Features Cyclopentyl ring, Chiral amino ester
Potential Applications Chiral intermediate for pharmaceuticals, Building block for specialty polymers, Precursor for peptidomimetics

Table 1: Physicochemical Properties and Potential Applications of this compound

Further research and development are necessary to fully explore and document the specific contributions of this compound to the synthesis of novel fine chemicals and specialty materials.

Q & A

Q. What are the recommended synthetic routes for ethyl (2S)-2-amino-2-cyclopentyl-acetate, and how can enantiomeric purity be ensured?

Methodological Answer: A common approach involves:

Cyclopentyl Group Introduction : React cyclopentylmagnesium bromide with a protected glycine derivative (e.g., tert-butoxycarbonyl (Boc)-protected glycine ethyl ester) under anhydrous conditions to form the cyclopentyl intermediate .

Esterification : Use ethanol in acidic or enzymatic conditions to achieve the ethyl ester moiety, ensuring minimal racemization .

Chiral Resolution : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) or enzymatic kinetic resolution using lipases to isolate the (2S)-enantiomer .
Key Parameters :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7, ninhydrin staining).
  • Confirm enantiomeric excess (ee) using polarimetry or chiral GC-MS .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Look for cyclopentyl proton signals (δ 1.5–2.2 ppm, multiplet) and the ethyl ester triplet (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
    • 13C NMR : Confirm the ester carbonyl (δ ~170 ppm) and cyclopentyl carbons (δ 25–35 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+ at m/z 214.2 (C10H19NO2+) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of vapors .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational modeling optimize the stereoselective synthesis of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP/6-311+G(d,p)) to model transition states and predict enantioselectivity in catalytic steps .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. ethanol) on reaction kinetics using GROMACS .
  • Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions (temperature, catalyst loading) .

Q. How can discrepancies between X-ray crystallography and NMR data for this compound be resolved?

Methodological Answer:

  • X-ray vs. Solution State : X-ray data (e.g., C–C bond angles from ) may differ from NMR due to crystal packing effects. Compare with solid-state NMR to validate .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., cyclopentyl ring puckering) that may explain spectral broadening .

Q. What strategies address low yields in large-scale synthesis of the (2S)-enantiomer?

Methodological Answer:

  • Catalyst Screening : Test chiral Ru or Ir catalysts for asymmetric hydrogenation of intermediate imines .
  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .
  • Design of Experiments (DoE) : Use Minitab or JMP to optimize parameters (e.g., pH, solvent ratio) via response surface methodology .

Q. How can this compound be applied in drug delivery systems?

Methodological Answer:

  • Prodrug Design : Conjugate the ester group with carboxylic acid-containing drugs (e.g., NSAIDs) via pH-sensitive linkers for controlled release .
  • Lipophilicity Studies : Measure logP (octanol/water) to assess membrane permeability; cyclopentyl groups enhance lipid bilayer penetration .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to evaluate ester hydrolysis rates in simulated physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.